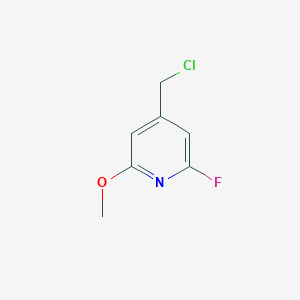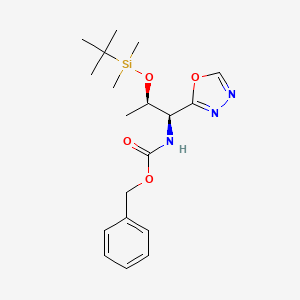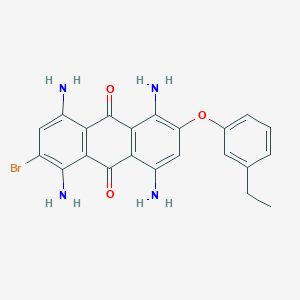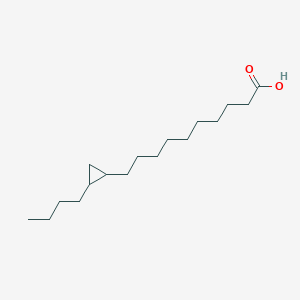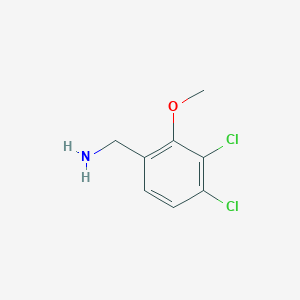
Dibenzo(FG,WX)hexacene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo(FG,WX)hexacene is a polycyclic aromatic hydrocarbon with the molecular formula C32H18 It is a member of the hexacene family, characterized by six linearly fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(FG,WX)hexacene typically involves the cyclization of suitable precursors under specific conditions. One common method is the cyclodehydrogenation of a suitable precursor, such as a hexaphenylbenzene derivative, using a strong Lewis acid like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) as a catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the hexacene core.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzo(FG,WX)hexacene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield partially hydrogenated products.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can be performed using reagents like nitric acid (HNO3) or bromine (Br2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products
The major products formed from these reactions include quinones, partially hydrogenated derivatives, and substituted hexacenes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dibenzo(FG,WX)hexacene has several scientific research applications, including:
Organic Electronics: Due to its unique electronic properties, it is used in the development of organic semiconductors and field-effect transistors.
Materials Science: It is studied for its potential use in the fabrication of advanced materials with specific electronic and optical properties.
Chemistry: It serves as a model compound for studying the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Wirkmechanismus
The mechanism by which Dibenzo(FG,WX)hexacene exerts its effects is primarily related to its electronic structure. The compound’s extended π-conjugation allows for efficient charge transport and interaction with other molecules. Molecular targets and pathways involved in its action include interactions with electron-rich or electron-deficient species, facilitating various chemical transformations and electronic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibenzo(FG,ST)hexacene
- Dibenzo(HI,UV)hexacene
- Dibenzo(JK,A1B1)octacene
Uniqueness
Dibenzo(FG,WX)hexacene is unique due to its specific arrangement of benzene rings and the resulting electronic properties. Compared to other hexacenes, it may exhibit different reactivity and stability, making it suitable for specific applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
192-60-9 |
|---|---|
Molekularformel |
C32H18 |
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
octacyclo[14.14.2.02,15.04,13.06,11.020,32.021,26.027,31]dotriaconta-1(30),2,4,6,8,10,12,14,16,18,20(32),21,23,25,27(31),28-hexadecaene |
InChI |
InChI=1S/C32H18/c1-2-8-20-16-22-18-30-28-14-6-12-26-24-10-4-3-9-23(24)25-11-5-13-27(31(25)32(26)28)29(30)17-21(22)15-19(20)7-1/h1-18H |
InChI-Schlüssel |
SONGGXGQTMYIKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C4C5=CC=CC6=C5C7=C(C=CC=C7C4=CC3=CC2=C1)C8=CC=CC=C68 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


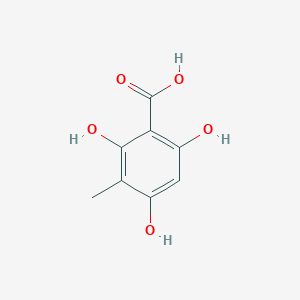

![Methyl 3-hexyl[2,2'-bithiophene]-5-carboxylate](/img/structure/B13138910.png)
![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138925.png)
![[3,4'-Bipyridin]-5-amine, N-[(4-bromophenyl)methyl]-](/img/structure/B13138929.png)
![[1(2H),3'-Bipyridin]-2-one](/img/structure/B13138935.png)
